

An In-depth Technical Guide to Bromocyclohexane-d11

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, and analytical methodologies for **bromocyclohexane-d11**. This deuterated analog of bromocyclohexane is a crucial tool in pharmaceutical and metabolic research, primarily serving as an internal standard for quantitative mass spectrometry.

Molecular Structure and Properties

Bromocyclohexane-d11 is a saturated cyclic hydrocarbon where eleven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling provides a distinct mass shift, making it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart.

Caption: 2D Molecular Structure of Bromocyclohexane-d11.

Quantitative Data Summary

The key molecular and physical properties of **bromocyclohexane-d11** are summarized in the tables below. Data for the non-deuterated form is provided for comparison where available.

Table 1: Molecular Identifiers and Weights



Identifier	Bromocyclohexane-d11	Bromocyclohexane (for comparison)
Molecular Formula	C ₆ D ₁₁ Br	C ₆ H ₁₁ Br[1]
Molecular Weight	174.12 g/mol	163.06 g/mol [2]
CAS Number	35558-49-7	108-85-0[1]
IUPAC Name	1-bromo-1,2,2,3,3,4,4,5,5,6,6- undecadeuteriocyclohexane	Bromocyclohexane
SMILES	[2H]C1([2H])C([2H]) ([2H])C([2H])([2H])C([2H]) (Br)C([2H])([2H])C1([2H])[2H]	BrC1CCCC1[2]
InChI Key	AQNQQHJNRPDOQV- KAFHOZLVSA-N	AQNQQHJNRPDOQV- UHFFFAOYSA-N[1]

Table 2: Physical Properties

Property	Bromocyclohexane-d11	Bromocyclohexane (for comparison)
Appearance	Colorless to light yellow liquid	Colorless liquid
Density	1.412 g/mL at 25 °C (lit.)	1.324 g/mL at 25 °C (lit.)[2]
Boiling Point	166-167 °C (lit.)	166-167 °C (lit.)[2]
Refractive Index (n20/D)	1.492 (lit.)	1.495 (lit.)[2]
Flash Point	63.00 °C (closed cup)	62.8 °C
Isotopic Purity	≥98 atom % D	N/A

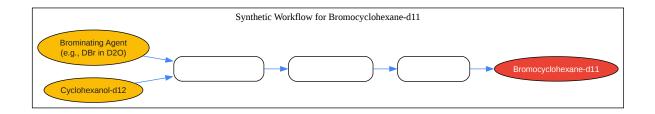
Experimental Protocols

Detailed methodologies for the synthesis and analysis of **bromocyclohexane-d11** are crucial for its effective application in research.



Synthesis of Bromocyclohexane-d11

The synthesis of **bromocyclohexane-d11** is typically achieved through the bromination of its deuterated precursor, cyclohexanol-d12. The following diagram illustrates the general workflow.



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Caption: General synthetic workflow for **bromocyclohexane-d11**.

A plausible experimental protocol, adapted from general procedures for bromination of cyclohexanol and deuteration, is as follows:

Materials:

- Cyclohexanol-d12 (≥98 atom % D)
- Deuteriobromic acid (DBr) in deuterium oxide (D2O) (e.g., 48 wt. %)
- Anhydrous sodium sulfate
- Deuterated solvent for extraction (e.g., deuterated dichloromethane)

Procedure:

- In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine cyclohexanol-d12 and deuteriobromic acid in D₂O.[3]
- Heat the reaction mixture to reflux and maintain for several hours to ensure complete reaction. The progress of the reaction can be monitored by thin-layer chromatography or gas chromatography.[3]



- After cooling to room temperature, transfer the reaction mixture to a separatory funnel.
- Extract the aqueous phase with a deuterated organic solvent.
- Combine the organic layers and wash with a saturated sodium bicarbonate solution and then with brine.
- Dry the organic layer over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the filtrate under reduced pressure.
- Purify the crude product by distillation to obtain pure bromocyclohexane-d11.

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is used to confirm the identity and isotopic purity of **bromocyclohexane-d11**.

Sample Preparation:

- Dissolve a small amount of **bromocyclohexane-d11** in a suitable deuterated NMR solvent (e.g., chloroform-d, acetone-d6).
- Transfer the solution to an NMR tube.

¹H NMR Spectroscopy:

 Acquire a proton NMR spectrum. Due to the high level of deuteration, the proton signals should be significantly reduced or absent. The presence of any residual proton signals can be used to assess the isotopic purity.

²H NMR Spectroscopy:

 Acquire a deuterium NMR spectrum to confirm the presence and location of the deuterium atoms on the cyclohexane ring.

¹³C NMR Spectroscopy:



 Acquire a carbon-13 NMR spectrum. The signals will show coupling to deuterium, resulting in characteristic multiplets, which can be used to confirm the structure.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a primary technique for assessing the purity of **bromocyclohexane-d11** and is the intended application for its use as an internal standard.

GC Conditions (representative):

- Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 μm film thickness) is suitable for separating bromocyclohexane from potential impurities.[4]
- Carrier Gas: Helium at a constant flow rate.[4]
- Inlet: Splitless injection mode.[4]
- Oven Temperature Program: An initial temperature of around 40-60°C, held for a few minutes, followed by a ramp to a final temperature of approximately 250°C.[4]

MS Conditions (representative):

- Ionization: Electron Ionization (EI) at 70 eV.[4]
- Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
- Scan Mode: Full scan mode (e.g., m/z 40-300) to identify the compound and any impurities.
- Selected Ion Monitoring (SIM): For quantitative applications, monitor the molecular ion and characteristic fragment ions of both **bromocyclohexane-d11** and its non-deuterated analog.

The use of **bromocyclohexane-d11** as an internal standard allows for accurate quantification by correcting for variations in sample preparation and instrument response. Its high isotopic purity ensures minimal interference with the analysis of the non-deuterated analyte.



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